molecular formula C6H7F6N B15219361 (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine

(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine

Cat. No.: B15219361
M. Wt: 207.12 g/mol
InChI Key: FFXGRLTZDZQINO-ZXZARUISSA-N
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Description

(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two trifluoromethyl groups at the 3 and 4 positions of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced trifluoromethylated compounds, and various substituted pyrrolidines with potential biological activities .

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. Its ability to modulate specific molecular targets with high selectivity makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C6H7F6N

Molecular Weight

207.12 g/mol

IUPAC Name

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2/t3-,4+

InChI Key

FFXGRLTZDZQINO-ZXZARUISSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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